2,2,2-TRIFLUOROETHYL 2-({[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLATE
Overview
Description
2,2,2-Trifluoroethyl 2-({[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)cyclohexanecarboxylate is a complex organic compound that features a trifluoroethyl group, an indole moiety, and a cyclohexanecarboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-TRIFLUOROETHYL 2-({[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLATE typically involves multiple steps. One common approach is to start with the preparation of the indole derivative, which can be synthesized using Fischer indole synthesis. This involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst .
Next, the trifluoroethyl group is introduced through a nucleophilic substitution reaction using 2,2,2-trifluoroethanol and an appropriate leaving group, such as a halide . The final step involves the esterification of the cyclohexanecarboxylic acid with the indole derivative, using a coupling reagent like dicyclohexylcarbodiimide (DCC) to form the desired ester .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors for the Fischer indole synthesis and the nucleophilic substitution steps, as well as the development of more efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoroethyl 2-({[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)cyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2,2-Trifluoroethyl 2-({[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)cyclohexanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2,2,2-TRIFLUOROETHYL 2-({[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLATE involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The trifluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethyl methacrylate: Used in the development of acrylic coatings.
2,2,2-Trifluoroethyl formate: A versatile reagent for formylation reactions.
Indole derivatives: A broad class of compounds with diverse biological activities.
Uniqueness
2,2,2-Trifluoroethyl 2-({[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)cyclohexanecarboxylate is unique due to its combination of a trifluoroethyl group, an indole moiety, and a cyclohexanecarboxylate ester. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable target for further research and development.
Properties
IUPAC Name |
2,2,2-trifluoroethyl 2-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethylcarbamoyl]cyclohexane-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27F3N2O4/c1-13-15(18-11-14(30-2)7-8-19(18)27-13)9-10-26-20(28)16-5-3-4-6-17(16)21(29)31-12-22(23,24)25/h7-8,11,16-17,27H,3-6,9-10,12H2,1-2H3,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUXLEFNPFXHKRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)CCNC(=O)C3CCCCC3C(=O)OCC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27F3N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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